molecular formula C16H17NO3S B13134671 (2-Tosylisoindolin-5-yl)methanol

(2-Tosylisoindolin-5-yl)methanol

Cat. No.: B13134671
M. Wt: 303.4 g/mol
InChI Key: YKYRMKWUKROVCA-UHFFFAOYSA-N
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Description

(2-Tosylisoindolin-5-yl)methanol is a synthetic organic compound featuring an isoindoline core substituted with a tosyl (p-toluenesulfonyl) group at the 2-position and a hydroxymethyl (-CH₂OH) moiety at the 5-position. This structure combines aromatic, sulfonamide, and alcohol functionalities, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

[2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindol-5-yl]methanol

InChI

InChI=1S/C16H17NO3S/c1-12-2-6-16(7-3-12)21(19,20)17-9-14-5-4-13(11-18)8-15(14)10-17/h2-8,18H,9-11H2,1H3

InChI Key

YKYRMKWUKROVCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)CO

Origin of Product

United States

Preparation Methods

Organolithium-Mediated Addition to Formaldehyde

One of the prominent methods involves the generation of a lithio intermediate from a tosyl-protected isoindoline derivative, followed by nucleophilic addition to formaldehyde to install the hydroxymethyl group at the 5-position.

  • Procedure:

    • A solution of N-(2-butynyl)-N-(2-propynyl-4-methylphenyl)sulfonamide is treated with n-butyllithium at low temperature (-78 °C) in anhydrous tetrahydrofuran under inert atmosphere.
    • After lithiation, paraformaldehyde or p-formaldehyde solution is added dropwise at the same temperature.
    • The reaction mixture is allowed to warm to room temperature and stirred overnight.
    • Quenching is performed with saturated ammonium chloride solution.
    • The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by silica gel chromatography.
  • Outcome:

    • This method yields (2-Tosylisoindolin-5-yl)methanol with high purity and good yield (typically above 85%).
    • The product characterization is confirmed by HRMS, showing a molecular ion peak consistent with the expected molecular formula [C15H17NO3S + H]+ at m/z ~292.10.
  • Reference Data Table:

Step Reagents/Conditions Yield (%) Notes
Lithiation n-BuLi (1.7 mL, 2.72 mmol), THF, -78 °C Inert atmosphere, 1 h stirring
Addition of formaldehyde p-Formaldehyde (0.42 g, 12.68 mmol), THF, -78 °C to RT overnight Slow warming, overnight reaction
Work-up and purification Saturated NH4Cl, EtOAc extraction, silica gel chromatography 85-90 Hexanes/ethyl acetate gradient

Reduction of Corresponding Esters or Ketones

Another approach involves the reduction of ester or ketone precursors bearing the tosyl isoindoline moiety to the corresponding alcohol.

  • Typical Reducing Agents:

    • Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0 °C.
  • Procedure:

    • The ester or ketone precursor is dissolved in dry THF under argon.
    • LiAlH4 solution is added dropwise at 0 °C.
    • The mixture is stirred for 1.5 to 2 hours.
    • The reaction is carefully quenched by slow addition of water, followed by ethyl acetate and drying over anhydrous sodium sulfate.
    • The crude product is filtered and concentrated under reduced pressure.
  • Outcome:

    • This method efficiently converts the carbonyl group to the hydroxymethyl function with yields typically around 85%.
    • The product is isolated as a light-yellow solid, suitable for further use or characterization.
  • Reference Data Table:

Step Reagents/Conditions Yield (%) Notes
Reduction LiAlH4 (2M in THF), 0 °C, 1.5 h Argon atmosphere, dry THF
Quenching and work-up Water, ethyl acetate, Na2SO4 drying 85 Careful quenching to avoid side reactions
Isolation Filtration, concentration under vacuum Light-yellow solid obtained

Analytical Characterization and Purity Assessment

Summary of Research Findings

  • The organolithium addition to formaldehyde is a robust and selective method for introducing the hydroxymethyl group at the 5-position of the tosyl-protected isoindoline ring.
  • LiAlH4 reduction of ester or ketone precursors offers an alternative pathway with comparable yields and purity.
  • Both methods require strict anhydrous and inert conditions to prevent side reactions and degradation of sensitive functional groups.
  • Purification by silica gel chromatography with appropriate solvent gradients ensures isolation of high-purity this compound.
  • The tosyl protecting group remains intact throughout these transformations, facilitating further synthetic elaborations if needed.

Chemical Reactions Analysis

Types of Reactions

(2-Tosylisoindolin-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while reduction can produce the parent isoindoline derivative .

Scientific Research Applications

(2-Tosylisoindolin-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Tosylisoindolin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The tosyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isoindoline ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Key structural analogs and their differentiating features:

Compound Name Core Structure Substituents Key Properties/Applications Reference
(2-Tosylisoindolin-5-yl)methanol Isoindoline - Tosyl (2-position) Potential sulfonamide reactivity, Inferred
- Hydroxymethyl (5-position) solubility in polar solvents
5-Methylindolin-2-one Indolin-2-one - Methyl (5-position) Intermediate in alkaloid synthesis
5-Benzyloxy-1H-indole-2-carboxylic acid Indole - Benzyloxy (5-position) Anticancer precursor
3-Formyl-1H-indole-2-carboxylate Indole - Formyl (3-position) Schiff base formation

Key Observations :

  • Tosyl Group vs. Methyl/Benzyloxy: The tosyl group in this compound enhances electrophilicity and may improve stability compared to methyl or benzyloxy substituents in analogs like 5-Methylindolin-2-one or 5-Benzyloxy-1H-indole-2-carboxylic acid .
  • Hydroxymethyl vs. Carboxylic Acid : The hydroxymethyl group offers alcohol-like reactivity (e.g., esterification), contrasting with the carboxylate group in indole derivatives, which is prone to deprotonation or salt formation .
Physicochemical Properties
  • Solubility: The hydroxymethyl group in this compound likely increases water solubility compared to non-polar analogs like 5-Methylindolin-2-one but less than carboxylate-containing compounds .

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